molecular formula C8H3F3 B1176051 btgA protein CAS No. 145715-60-2

btgA protein

Cat. No.: B1176051
CAS No.: 145715-60-2
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Description

The BtgA protein is encoded by the btgA gene located on the Bacteroides fragilis plasmid pBFTM10. This protein plays a critical role in the conjugative transfer of antibiotic resistance genes, a process essential for horizontal gene transfer in anaerobic bacteria . BtgA binds to the origin of transfer (oriT) region of pBFTM10, facilitating DNA nicking and strand transfer during conjugation. Experimental studies confirm that disruptions in btgA (e.g., via linker insertion or deletion) abolish plasmid transfer, underscoring its indispensability in conjugation .

Properties

CAS No.

145715-60-2

Molecular Formula

C8H3F3

Synonyms

btgA protein

Origin of Product

United States

Chemical Reactions Analysis

Binding to the oriT Region

The BtgA protein contains a helix-turn-helix motif, which is indicative of DNA-binding activity . Research has demonstrated that BtgA specifically binds to the oriT region of the conjugal plasmid pBFTM10 .

  • Electrophoretic Mobility Shift Assays: Electrophoretic mobility shift assays have confirmed the specific binding of BtgA to its cognate oriT .

  • DNase I Footprinting: DNase I footprint analysis has shown that BtgA binds to a 304-bp DNA fragment containing the oriT region, specifically overlapping inverted repeats I, II, and III, as well as a putative nick site .

Protein Expression and Purification

To study the biochemical properties of BtgA, the protein has been cloned and overexpressed in Escherichia coli. The purification process typically involves affinity chromatography using His-Tag resin .

  • E. coli BL21(DE3) cells carrying the plasmid pDHBA are cultured overnight .

  • Isopropyl-β-d-thiogalactopyranoside (IPTG) is added to induce protein expression .

  • The cells are lysed, and the lysate is incubated with His-Tag resin .

  • BtgA is eluted using a buffer containing imidazole, urea, NaCl, and Tris-HCl .

  • The protein is then dialyzed to remove the urea and salt, resulting in a purified this compound .

Protein Sequencing

Protein sequencing is performed to confirm the correct fusion between the vector and the this compound .

  • Amino-terminal Sequencing: The amino-terminal amino acids are sequenced using an ABI protein sequencer to confirm the correct fusion between the vector and this compound .

Role in Bacterial Conjugation

Bacterial conjugation is a major mechanism for the transfer of genetic material, including antibiotic resistance determinants, between prokaryotic cells .

  • Mobilization of Plasmids: BtgA is essential for the mobilization of the conjugal plasmid pBFTM10 in B. fragilis and E. coli .

  • Inverted Repeats: The oriT region, which BtgA binds to, contains three sets of inverted repeats (IRI, IRII, and IRIII) and a putative nic site, which are crucial for the initiation of DNA transfer during conjugation .

Implications for Antibiotic Resistance

The dissemination of antibiotic resistance genes through bacterial conjugation is a significant concern in healthcare .

  • Transfer of Resistance Determinants: By facilitating the transfer of plasmids, BtgA contributes to the spread of antibiotic resistance among bacterial populations .

  • Virulence of Pathogens: The conjugative transfer of genetic material can significantly influence the virulence of various pathogens .

Quantum Chemical Calculations

Quantum chemical calculations can be used to understand intermolecular interaction energies, which is valuable for studying chemical and biological processes . These calculations can provide insights into the interactions of BtgA with DNA and other proteins .

  • Interaction Site Dimers: Quantum chemical calculations often involve the analysis of interaction site dimers, which include general, hydrogen bond donor/acceptor, Lewis base, and Lewis acid sites .

  • Configurations: Multiple configurations are generated to adequately sample the interaction between monomers, with intermonomer orientation set by randomly selecting values for angular internal coordinates .

Thermodynamics of Binding

The binding of BtgA to its target DNA involves thermodynamic parameters such as enthalpy (H) and entropy (S) .

  • Gibbs Free Energy: The Gibbs Free-Energy (GFE) equation (ΔG = ΔH – TΔS) governs the energetics of the binding reaction . For a spontaneous reaction, the change in Gibbs Free Energy (ΔG) must be negative .

  • Enthalpy-Driven Reaction: Antibody-antigen complex formation is enthalpy driven. Because this critical reaction occurs spontaneously, the ΔG of the GFE equation must be negative. In more specific terms, in the ΔG = ΔH – TΔS equation for Aby-Agn complex formation, the enthalpy change component of the equation, ΔH, must also be negative .

Contaminants in Protein Powders

While not specific to BtgA, studies on protein powders have revealed the presence of contaminants such as heavy metals and bisphenol-A (BPA) . It's important to note that the presence of such contaminants depends on manufacturing processes and environmental factors, rather than being an intrinsic property of proteins themselves .

  • Heavy Metals: Some protein powders have been found to contain lead, mercury, cadmium, and arsenic .

  • Bisphenol-A (BPA): BPA, an endocrine disruptor, has also been detected in certain protein powders .

  • Plant-Based Protein Powders: Plant-based protein powders tend to have higher levels of lead and other contaminants compared to whey-based or egg-based powders .

Cysteine Residues and Thiol Redox States

Cysteine residues in proteins can undergo various oxidative and electrophilic modifications . These modifications can affect protein structure and function .

  • Thiol Oxidation: Cysteine thiols are susceptible to oxidation, which can impact protein activity .

  • Disulfide Linkages: Interaction between cysteine side chains forms disulfide linkages in the presence of oxygen, the only covalent bond that forms during protein folding .

Comparison with Similar Compounds

BtgA vs. MobA (Plasmid pIP417)

MobA , encoded by the mobA gene of plasmid pIP417 from Bacteroides vulgatus, shares functional similarities with BtgA as both proteins mediate oriT-specific DNA cleavage during conjugation. However, structural and mechanistic differences exist:

  • Domain Structure :
    • BtgA : Contains a Cro-like DNA-binding domain and an HTH motif critical for oriT recognition .
    • MobA : Lacks a Cro-like domain but includes a topoisomerase I-like active site (DxxxxxxSxSKxxYIxxxI), suggesting a distinct mechanism for DNA cleavage .
  • Functional Overlap : Both proteins bind oriT and initiate DNA transfer, but MobA’s topoisomerase-like activity contrasts with BtgA’s reliance on its HTH motif for DNA interaction.

BtgA vs. Tra Proteins (IncP Plasmids RP4/R751)

The Tra proteins of IncP plasmids (e.g., RP4 and R751) orchestrate conjugation in Gram-negative bacteria. While BtgA and Tra proteins share a role in oriT processing, their genetic and structural architectures differ:

  • Genetic Context :
    • BtgA/BtgB : Overlapping open reading frames (ORFs) with btgB translation initiated 2 bp upstream of the btgA stop codon, suggesting co-transcription .
    • Tra Proteins : Organized into operons (e.g., traL, traJ, traK in RP4) with distinct promoters and regulatory elements .
  • oriT Recognition :
    • Both systems feature inverted repeats in oriT, but BtgA’s binding site overlaps with three repeats, while RP4 Tra proteins recognize a single 19-bp repeat .

BtgA vs. CTn214 Conjugative Transposon Proteins

The conjugative transposon CTn214 carries btgA/B genes absent in related plasmids (e.g., p215, p219). These genes interrupt the traA-Q operon, indicating a unique evolutionary adaptation:

  • Functional Redundancy : CTn214’s btgA/B may compensate for disrupted tra genes, enabling efficient DNA transfer in Alloprevotella tannerae .
  • Domain Conservation : BtgA’s Cro-like domain is absent in CTn214’s Tra proteins, highlighting functional divergence despite shared conjugation roles .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of BtgA and Related Proteins

Feature BtgA (pBFTM10) MobA (pIP417) RP4 Tra Proteins CTn214 Proteins
DNA-Binding Domain Cro-like + HTH Topoisomerase I-like HTH HTH (no Cro-like)
oriT Recognition 3 inverted repeats Single nick site 19-bp repeat Undetermined
Essential for Transfer Yes Yes Yes Yes
Species B. fragilis B. vulgatus E. coli A. tannerae

Table 2: Impact of BtgA Mutations on Plasmid Transfer Efficiency

Mutation Transfer Efficiency (B. fragilis → E. coli) Functional Outcome
Wild-type pBFTM10 High Full transfer capability
btgA linker insertion Undetectable Transfer abolished
btgA deletion Undetectable Transfer abolished

Q & A

Q. What are the primary structural features of the BTG-A protein, and how do they influence its function?

BTG-A belongs to the BTG/Tob family of antiproliferative proteins, characterized by conserved N-terminal domains critical for protein-protein interactions. Structural studies reveal that its APRO domain mediates binding to transcription factors and components of mRNA deadenylase complexes, influencing cell cycle regulation . Methodologically, X-ray crystallography and nuclear magnetic resonance (NMR) are used to resolve these features, while mutagenesis assays validate functional domains .

Q. What experimental techniques are recommended for detecting BTG-A expression in tissue samples?

Immunohistochemistry (IHC) and Western blotting are standard for detecting BTG-A in tissues. For quantification, ELISA (enzyme-linked immunosorbent assay) protocols, such as those optimized for human proteins (e.g., Alpha Fetoprotein ELISA kits), can be adapted . Ensure antibodies are validated using knockout controls to avoid cross-reactivity with homologs like BTG2 or BTG3 .

Q. How does BTG-A regulate cellular proliferation, and what pathways are involved?

BTG-A inhibits cell proliferation by interacting with CAF1 (CCR4-NOT transcription complex) to promote mRNA deadenylation and decay. It also modulates ERK and AKT signaling pathways. Researchers should use siRNA knockdown followed by RNA-seq or phospho-proteomic arrays to map pathway alterations .

Advanced Research Questions

Q. How should researchers design experiments to distinguish BTG-A’s role in tumor suppression versus oncogenesis?

Context-dependent roles of BTG-A require isoform-specific assays. For example:

  • In vitro: CRISPR-Cas9 knockout in cancer cell lines (e.g., breast or renal carcinoma) paired with proliferation assays.
  • In vivo: Xenograft models with BTG-A overexpression/knockdown, monitored via bioluminescence imaging. Contradictory findings (e.g., BTG-A acting as both suppressor and oncogene) may arise from tissue-specific epigenetic regulation; include methylation-specific PCR to assess promoter methylation status .

Q. What strategies resolve contradictory data on BTG-A’s interaction partners across studies?

Discrepancies often stem from varying experimental conditions (e.g., cell type, lysis buffers). To address this:

  • Perform co-immunoprecipitation (Co-IP) under stringent buffer conditions (e.g., high salt to reduce non-specific binding).
  • Validate interactions using orthogonal methods like proximity ligation assays (PLA) or BioID .
  • Cross-reference databases like UniProtKB or GOA for curated interaction networks .

Q. How can researchers optimize BTG-A purification for functional studies?

BTG-A tends to aggregate due to its hydrophobic regions. Recommended steps:

  • Use affinity tags (e.g., His-tag) with immobilized metal ion chromatography (IMAC).
  • Include 0.1% Triton X-100 in lysis buffers to improve solubility.
  • Validate purity via SDS-PAGE and mass spectrometry, as contaminants may skew activity assays .

Q. What statistical approaches are robust for analyzing BTG-A’s prognostic value in cancer datasets?

Use Cox proportional hazards models adjusted for clinical covariates (e.g., age, tumor stage). For high-dimensional data (e.g., TCGA RNA-seq), apply LASSO regression to identify BTG-A-related prognostic signatures. Always report hazard ratios (HR) with 95% confidence intervals and validate findings in independent cohorts .

Methodological Resources

  • Data Reproducibility: Include biological replicates (n ≥ 3) and technical controls (e.g., housekeeping genes) in qPCR/Western blot experiments .
  • Ethical Reporting: Disclose antibody sources, dilution ratios, and software parameters (e.g., ImageJ thresholds) to enhance transparency .
  • Emerging Tools: Leverage APIs like Proteins API to integrate BTG-A annotations with pathway databases .

For further guidance on experimental design or data interpretation, consult platforms like the GOA database for functional annotations or peer-reviewed protocols in Cold Spring Harbor Protocols .

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